Ethyl 2-(2-(4-oxo-4,5-dihydrothiazol-2-yl)acetamido)-4-phenylthiophene-3-carboxylate
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Description
The compound is a derivative of thiazole, a heterocyclic compound . Thiazoles are known for their broad pharmacological spectrum and affinity for various bio-targets . Some thiazolidine derivatives show hypoglycemic, antineoplastic, antimicrobial, antineoplastic, anti-apoptotic, anticancer, and anti-inflammatory activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, a related compound, 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile, has been synthesized from the reaction of isatin and 2-(4-oxo-4,5-dihydrothiazol-2-yl) acetonitrile . This process used a green solvent and yielded a good result .Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to inhibit dna gyrase and dhfr , which are essential enzymes in bacterial DNA replication and folate metabolism, respectively.
Biochemical Pathways
Given the reported inhibition of dna gyrase and dhfr , it can be inferred that this compound may interfere with bacterial DNA replication and folate metabolism, leading to the inhibition of bacterial growth.
Result of Action
Based on the reported activities of similar thiazole derivatives , it can be inferred that this compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-1,3-thiazol-2-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-2-24-18(23)16-12(11-6-4-3-5-7-11)9-26-17(16)20-13(21)8-15-19-14(22)10-25-15/h3-7,9H,2,8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJXDBWYHYACHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC3=NC(=O)CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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